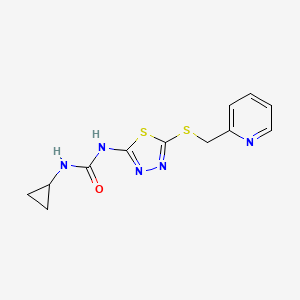

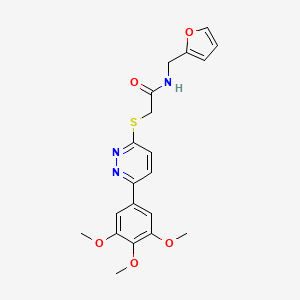

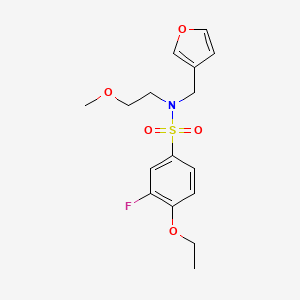

![molecular formula C23H23ClN4O4S B2767526 N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-41-3](/img/structure/B2767526.png)

N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .

Synthesis Analysis

Indoles can be synthesized by several independent biosynthetic pathways . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of indole derivatives can be complex. For example, the molecular formula of 3-Acetyl-1-[2-(2-chlorophenoxy)ethyl]pyridinium is C15H15ClNO2 .Chemical Reactions Analysis

Indole is a π-excessive aromatic heterocycle and is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, Indole-3-acetic acid (IAA, 3-IAA) is a colorless solid that is soluble in polar organic solvents .Scientific Research Applications

Synthesis and Characterization

The compound belongs to a broader class of chemically synthesized molecules that incorporate thiadiazole and indole structures, which are of interest due to their diverse biological activities. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been achieved through carbodiimide condensation, showcasing the potential for generating a variety of structurally related compounds with potential bioactivity (Yu et al., 2014). Similarly, spiro[indoline-3,2'-[1,3,4]thiadiazole] derivatives have been synthesized from isatin and thiosemicarbazone, suggesting a method for creating spiro compounds that could serve as raw materials for drug synthesis (Tripathi & Sonawane, 2013).

Biological Activity

Compounds within this family have been studied for various biological activities, including anti-inflammatory, analgesic, antibacterial, and cytotoxic effects. For instance, a study on indole acetamide derivatives highlighted their anti-inflammatory activity confirmed by in silico modeling, targeting cyclooxygenase domains COX-1 and 2 (Al-Ostoot et al., 2020). Moreover, 1,3,4-thiadiazoles have been evaluated as anti-inflammatory and analgesic agents, with some compounds showing significant activity compared to ibuprofen (Shkair et al., 2016).

Antibacterial Activity

The synthesis and antibacterial activity of spiro [indole] thiadiazole derivatives have been explored, with compounds showing activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Olomola, Bada, & Obafemi, 2009).

Future Directions

properties

IUPAC Name |

N-[4-acetyl-1'-[2-(2-chlorophenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O4S/c1-13-11-14(2)20-17(12-13)23(28(16(4)30)26-22(33-23)25-15(3)29)21(31)27(20)9-10-32-19-8-6-5-7-18(19)24/h5-8,11-12H,9-10H2,1-4H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYWJGMSFWEZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)

![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2767460.png)

![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)

![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)